molecular formula C25H26N4 B11226874 7-(3-methylphenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-methylphenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11226874
M. Wt: 382.5 g/mol
InChI Key: STOIYSFNYFQXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with methyl, phenyl, and piperidine groups. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.

    Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and therapeutic potential.

    Piritrexim: A synthetic antifolate with antitumor properties .

Uniqueness

3-METHYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and piperidine groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

7-(3-methylphenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H26N4/c1-18-8-6-12-21(14-18)29-16-22(20-10-4-3-5-11-20)23-24(26-17-27-25(23)29)28-13-7-9-19(2)15-28/h3-6,8,10-12,14,16-17,19H,7,9,13,15H2,1-2H3

InChI Key

STOIYSFNYFQXNA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.